molecular formula C15H17N3O B2632832 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one CAS No. 2415535-20-3

1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one

Cat. No. B2632832
CAS RN: 2415535-20-3
M. Wt: 255.321
InChI Key: VXGBEVMIDYQLCV-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one, also known as DPI, is a chemical compound that has been widely used in scientific research due to its unique properties. DPI is a potent inhibitor of protein kinase C (PKC), which is a family of enzymes that play a crucial role in cell signaling and regulation.

Mechanism of Action

1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one works by inhibiting the activity of PKC, which is a family of enzymes that play a crucial role in cell signaling and regulation. PKC is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one can regulate these processes and modulate cellular functions.
Biochemical and Physiological Effects:
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the modulation of cellular signaling pathways, and the regulation of gene expression. 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has also been shown to induce apoptosis in cancer cells and to regulate immune cell activation and cytokine production.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one is its specificity for PKC, which allows for targeted inhibition of this enzyme. 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has also been shown to have low toxicity and minimal side effects in vitro. However, 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has some limitations in lab experiments, including its limited solubility in water and its potential to interact with other cellular enzymes and pathways.

Future Directions

There are several future directions for the use of 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one in scientific research. One potential application is in the development of novel cancer therapies that target PKC. 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one could also be used to study the role of PKC in other cellular processes, such as inflammation and oxidative stress. Additionally, further research is needed to optimize the synthesis and formulation of 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one for use in lab experiments and potential clinical applications.
In conclusion, 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one is a potent inhibitor of PKC that has been widely used in scientific research. Its specificity for PKC and low toxicity make it a valuable tool for studying cellular signaling and regulation. Further research is needed to fully understand the potential applications of 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one in various fields of research.

Synthesis Methods

The synthesis of 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one involves the condensation of 2-pyrazoline and isoquinoline in the presence of a base, followed by a reaction with a ketone. The final product is obtained by purification through recrystallization. This method has been widely used and optimized in various studies.

Scientific Research Applications

1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been used in various scientific research studies, including cancer research, neurology, and immunology. In cancer research, 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to inhibit the growth and proliferation of cancer cells by targeting PKC. In neurology, 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been used to study the role of PKC in synaptic plasticity, learning, and memory. In immunology, 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been used to investigate the role of PKC in T-cell activation and cytokine production.

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-12(18-9-4-8-16-18)15(19)17-10-7-13-5-2-3-6-14(13)11-17/h2-6,8-9,12H,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGBEVMIDYQLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C2C1)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrazol-1-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one

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